3'-Chloro-2'-methylbutyrophenone

Description

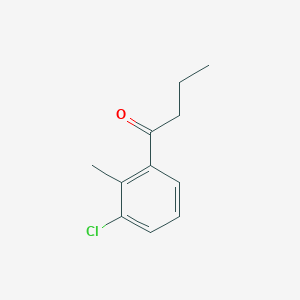

3'-Chloro-2'-methylbutyrophenone is a substituted butyrophenone derivative characterized by a chloro group at the 3' position and a methyl group at the 2' position on the aromatic ring. Butyrophenones generally exhibit diverse bioactivities, including cytotoxic and antimicrobial effects, influenced by substituent patterns and electronic properties .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHOLLLRTSQETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-2'-methylbutyrophenone typically involves the chlorination of 2'-methylbutyrophenone. This can be achieved through the reaction of 2'-methylbutyrophenone with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the compound is synthesized in bulk. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-2'-methylbutyrophenone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or alkanes.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 3'-Chloro-2'-methylbutyrophenone span several domains:

Organic Synthesis

- Intermediate in Chemical Reactions: It serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it valuable in the development of new compounds.

Medicinal Chemistry

- Potential Therapeutic Agents: Research has indicated that derivatives of this compound exhibit biological activities, including antimicrobial and anti-inflammatory properties. These properties make it a candidate for drug development targeting various diseases.

Material Science

- Polymer Production: The compound is utilized in the formulation of polymers and resins. Its unique chemical structure contributes to the physical properties of the final products, such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Case Study 2: Polymer Development

In another study, researchers explored the use of this compound in synthesizing polyurethanes. The incorporation of this compound improved the mechanical properties and thermal stability of the resulting polymer compared to traditional formulations.

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 180 | 210 |

Mechanism of Action

The mechanism by which 3'-Chloro-2'-methylbutyrophenone exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but typically include interactions with specific binding sites on proteins or nucleic acids.

Comparison with Similar Compounds

Substituted Butyrophenones

- (+)-4'-Methoxy-(2S)-methylbutyrophenone (): Structure: Features a methoxy group at the 4' position and a methyl group at the 2' position. Synthesis: Produced via induced biosynthesis using fungal cultures treated with histone deacetylase inhibitors.

Chloro- and Methyl-Substituted Acetophenones

- 3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone (): Structure: Contains a trifluoroacetyl group instead of a butyrophenone backbone, with chloro and methyl groups at the 3' and 2' positions. Properties: Molecular weight = 222.59 g/mol, purity = 97%, stored at room temperature. Applications: Primarily used in laboratory settings for synthetic chemistry .

- 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (): Structure: Nitro and hydroxy groups at the 3' and 2' positions, respectively. Properties: Melting point = 63–67°C, molecular weight = 215.59 g/mol. Bioactivity: Likely investigated for antimicrobial or cytotoxic applications due to nitro and chloro substituents .

Propionphenone Derivatives

- 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone (): Structure: Fluorine at the 4' position and dimethyl groups on the propionyl chain. Safety: Classified under GHS hazard codes for irritancy, requiring careful handling .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Chloro Groups : Enhance electrophilicity and binding to biological targets. For example, chloro-substituted purines in showed potent cytotoxicity (GI₅₀ = 1–5 µM) .

- Fluorine and Trifluoromethyl Groups : Modify electronic properties and metabolic stability, as seen in .

Comparative Data Table

Biological Activity

3'-Chloro-2'-methylbutyrophenone is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound belongs to the class of substituted phenones, known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13ClO and a molecular weight of 210.68 g/mol. Its structure features a chlorobenzene ring substituted with a methylbutyrophenone group, which is responsible for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO |

| Molecular Weight | 210.68 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : In vitro studies indicate that this compound has potential antibacterial properties against certain strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Illinois demonstrated that this compound displayed significant antibacterial effects against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential as an anti-inflammatory agent .

- Oxidative Stress Reduction : A recent study published in the Journal of Natural Products highlighted the antioxidant capacity of this compound. The compound was shown to reduce reactive oxygen species (ROS) levels in human fibroblast cells, supporting its role as a protective agent against oxidative damage .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.